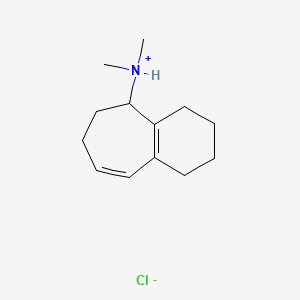

5-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride

Description

Properties

CAS No. |

18045-46-0 |

|---|---|

Molecular Formula |

C13H22ClN |

Molecular Weight |

227.77 g/mol |

IUPAC Name |

2,3,4,7,8,9-hexahydro-1H-benzo[7]annulen-9-yl(dimethyl)azanium;chloride |

InChI |

InChI=1S/C13H21N.ClH/c1-14(2)13-10-6-4-8-11-7-3-5-9-12(11)13;/h4,8,13H,3,5-7,9-10H2,1-2H3;1H |

InChI Key |

ZUFMJVZMPFYAPX-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)C1CCC=CC2=C1CCCC2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride typically involves the reaction of benzocycloheptene derivatives with dimethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Reduction Reactions

The dimethylamino group and unsaturated bonds in the benzocycloheptene core enable selective reductions:

Oxidation Reactions

Controlled oxidation modifies the amine group or aromatic system:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Oxidative Deamination | KMnO₄ in acidic aqueous conditions | Conversion of dimethylamino group to a ketone or carboxylic acid derivative | |

| Ring Oxidation | Ozone (O₃) followed by reductive workup | Cleavage of the benzocycloheptene ring to form dicarboxylic acids |

Substitution Reactions

The dimethylamino group participates in nucleophilic substitutions:

Elimination Reactions

Acid-mediated elimination generates unsaturated derivatives:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Dehydration | 18 N H₂SO₄ in dioxane under reflux | Formation of 6,7-dihydrobenzocycloheptene via water elimination |

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes pH-dependent transformations:

Halogenation Reactions

Electrophilic halogenation modifies the aromatic ring:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Chlorination | Cl₂ in hexamethylphosphotriamide at 220°C | Introduction of chloro substituents at positions 2 or 4 on the benzene ring |

Thermal Rearrangements

High-temperature treatments induce structural changes:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Ring Contraction | Hexamethylphosphotriamide at 220°C | Conversion to smaller bicyclic systems (e.g., benzocyclohexene derivatives) |

Key Reaction Insights

-

Selectivity : The dimethylamino group directs electrophilic attacks to specific positions on the benzocycloheptene ring .

-

Stability : The hydrochloride salt enhances solubility in polar solvents but decomposes under strongly basic conditions .

-

Synthetic Utility : Reactions like catalytic hydrogenation and alkylation enable the synthesis of analogs with modified pharmacological profiles .

Scientific Research Applications

Chemical Profile

- Molecular Formula : C13H22ClN

- Molecular Weight : 233.78 g/mol

- CAS Number : 28869

- Structure : The compound features a bicyclic structure that contributes to its unique properties.

Pharmacological Studies

5-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride has been investigated for its potential as an antidepressant and anxiolytic agent. Its structural similarity to other psychoactive compounds suggests it may interact with neurotransmitter systems in the brain.

- Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's effects on serotonin receptors, showing promising results in modulating mood-related behaviors in animal models .

Antibacterial Properties

Research has highlighted the compound's potential antibacterial activity. It has been tested against various bacterial strains, indicating effectiveness comparable to established antibiotics.

- Data Table: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

- Case Study : In a laboratory study, the compound demonstrated significant inhibition of bacterial growth, suggesting it could be a candidate for developing new antibacterial therapies .

Neuropharmacology

The compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

- Research Findings : Experimental results indicate that it may reduce oxidative stress and inflammation in neuronal cells, providing a protective effect against neurotoxicity .

Chemical Synthesis and Material Science

In material science, derivatives of this compound are being explored for their use in synthesizing novel polymers and materials with specific electrical and optical properties.

Mechanism of Action

The mechanism of action of 5-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Their Implications

The benzocycloheptene core is shared among analogs, but substituent variations significantly alter physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Benzocycloheptene Derivatives

Pharmacological and Toxicological Insights

- Toxicity: The dimethylamino analog exhibits notable acute toxicity (LD₅₀: 100 mg/kg in mice), whereas toxicity data for ethylamino and other analogs remain unreported . This suggests that the dimethylamino group may contribute to higher reactivity or metabolic activation.

- Bioactivity :

- The trihydroxy-styryl derivative demonstrates strong binding to PTP1B (protein tyrosine phosphatase 1B), a target for diabetes therapy, likely due to its multiple hydroxyl groups and extended conjugation .

- The carboxylic acid derivative () may exhibit improved solubility and pharmacokinetics due to ionization at physiological pH.

- Structural Dynamics : NMR studies () on related benzocycloheptene derivatives reveal that substituent positions (e.g., regions A and B in Figure 6) alter chemical environments, impacting reactivity and interaction profiles.

Physicochemical Properties

- Solubility: Polar substituents (e.g., hydroxyl, carboxylic acid) enhance water solubility, whereas lipophilic groups (e.g., dimethylamino, ethylamino) may improve membrane permeability.

- Metabolic Stability: The presence of electron-withdrawing groups (e.g., carboxylic acid) could reduce cytochrome P450-mediated metabolism compared to electron-donating groups (e.g., amino) .

Biological Activity

5-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride is a bicyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its structural characteristics, synthesis methods, and biological activity based on diverse sources.

Synthesis Methods

The synthesis of 5-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented in the literature, similar compounds often utilize methods such as:

- Cyclization reactions : To form the bicyclic structure.

- Alkylation processes : To introduce the dimethylamino group.

- Hydrochloride formation : To enhance solubility and stability.

Anticancer Properties

Research indicates that compounds related to 5-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene exhibit diverse biological activities including anticancer effects. For instance:

- Mechanism of Action : Similar compounds have been shown to induce apoptosis in various cancer cell lines through mitochondrial pathways. Studies involving derivatives of podophyllotoxin—a structurally related compound—demonstrate significant cytotoxicity against human tumor cell lines with IC50 values ranging from 6.7 µM to 72.9 µM .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Podophyllotoxin | 6.7 - 72.9 | Various human tumor cells |

| 5-Dimethylamino... | TBD | TBD |

Antimicrobial Activity

Preliminary studies suggest that the compound may also exhibit antimicrobial properties. Compounds with similar structures have been evaluated for their bacteriostatic effects against various pathogens, indicating potential applications in treating infections .

Case Studies and Research Findings

- Cell Line Studies : In vitro studies have shown that compounds structurally related to 5-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene can inhibit cell proliferation and induce apoptosis in cancer cell lines such as SGC-7901. These studies utilized MTT assays to assess cell viability and flow cytometry to evaluate apoptotic markers .

- Structural Activity Relationship (SAR) : Research on related compounds has established a SAR framework that helps predict the biological activity based on structural modifications. This information is crucial for designing new derivatives with enhanced efficacy and reduced toxicity .

- Pharmacological Assessments : The pharmacological profile of similar bicyclic compounds has been explored extensively, revealing their potential as vascular-disrupting agents and their mechanisms involving tubulin binding and microtubule destabilization .

Q & A

Q. What are the recommended storage and handling protocols for this compound to ensure stability and safety in laboratory settings?

- Methodological Answer : Store in sealed glass containers protected from light at cool room temperature (preferably below 25°C) in a well-ventilated area. Avoid exposure to strong oxidizers and moisture. Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Local exhaust ventilation is recommended during handling to minimize inhalation risks .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Combine ¹H/¹³C NMR to verify the aromatic and aliphatic proton environments, particularly focusing on the dimethylamino group and tetrahydrobenzocycloheptene backbone. High-resolution mass spectrometry (HRMS) can confirm molecular weight (299.87 g/mol for the hydrochloride salt, as per RTECS data). IR spectroscopy may identify characteristic amine and hydrochloride functional groups .

Q. What initial toxicological assessments are critical for preclinical studies involving this compound?

- Methodological Answer : Conduct acute toxicity screening via intraperitoneal administration in rodent models (e.g., LD50 determination; reported as 100 mg/kg in mice). Monitor for neurotoxic or cardiovascular effects due to structural similarities to benzocycloheptene derivatives. Pair in vitro assays (e.g., cytotoxicity in hepatocyte cell lines) with in vivo studies for comprehensive risk assessment .

Advanced Research Questions

Q. What strategies resolve discrepancies in NMR spectral data for stereoisomers of this compound?

- Methodological Answer : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to separate enantiomers. Validate stereochemical assignments via X-ray crystallography or computational modeling (e.g., density functional theory (DFT) for predicting NMR chemical shifts). Compare experimental data with synthesized stereopure reference standards .

Q. How can in silico modeling predict metabolic pathways, and what experimental validations are required?

- Methodological Answer : Employ CYP450 enzyme docking simulations (e.g., using AutoDock Vina) to identify potential Phase I metabolites. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor). Use LC-MS/MS to detect and quantify metabolites. Cross-reference with toxicity databases (e.g., RTECS) for risk prioritization .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical purity?

- Methodological Answer : Key challenges include controlling ring strain in the benzocycloheptene core during cyclization and minimizing racemization at the dimethylamino group. Optimize reaction conditions (e.g., low-temperature catalytic hydrogenation) and employ asymmetric catalysis (e.g., chiral ligands in transition metal complexes). Monitor purity via HPLC with chiral detectors at each synthetic step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.